![molecular formula C10H13NS B14229984 6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl- CAS No. 830324-60-2](/img/structure/B14229984.png)
6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is characterized by the fusion of a thiophene ring and a pyrrole ring, with four methyl groups attached at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl- typically involves organic synthesis methods. One common synthetic route includes the condensation reaction between thiophene-2-carbaldehyde and hydrazine, followed by further processing . The reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) and toluene, and the reactions are usually carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6H-Thieno[2,3-b]pyrrole: This compound has a similar structure but differs in the position of the thiophene ring fusion.
6-methyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid:
Uniqueness
6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl- is unique due to its specific substitution pattern with four methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
830324-60-2 |
|---|---|
Molekularformel |
C10H13NS |
Molekulargewicht |
179.28 g/mol |
IUPAC-Name |
2,5,6,6-tetramethylthieno[3,2-b]pyrrole |
InChI |
InChI=1S/C10H13NS/c1-6-5-8-9(12-6)10(3,4)7(2)11-8/h5H,1-4H3 |
InChI-Schlüssel |
BUCPEAAZNCROOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(S1)C(C(=N2)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


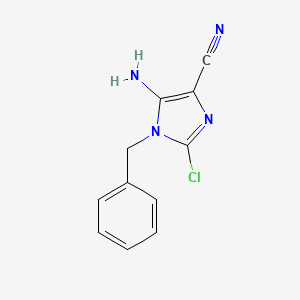
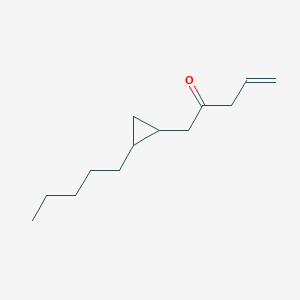
![Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate](/img/structure/B14229917.png)
![Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14229918.png)
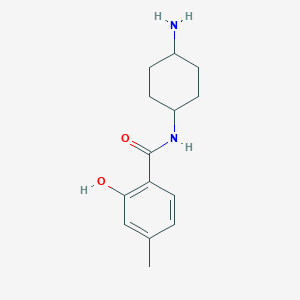
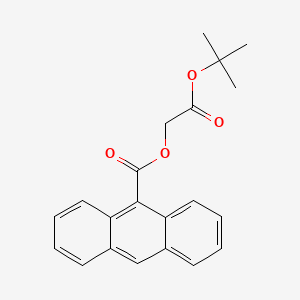
![Benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl-](/img/structure/B14229928.png)
![2-Bromo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14229932.png)
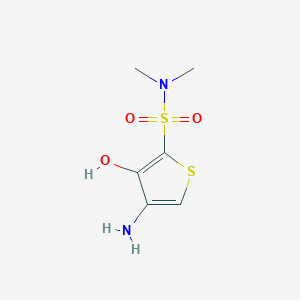
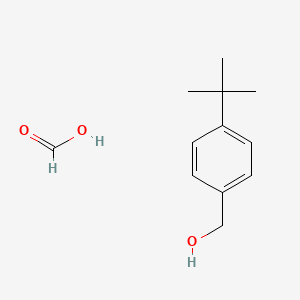
![1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14229964.png)
methanone](/img/structure/B14229968.png)
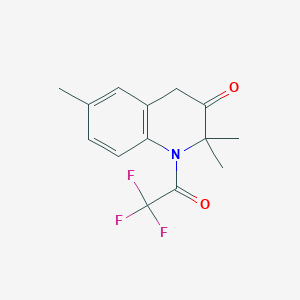
![(5S,6R)-1-Iodo-5,6-bis[(2-methoxyethoxy)methoxy]cyclohex-1-ene](/img/structure/B14229972.png)
